3-Bromo-N-cyclohexylpicolinamide
Description
3-Bromo-N-cyclohexylpicolinamide is a brominated picolinamide derivative characterized by a pyridine ring substituted with a bromine atom at the 3-position and an N-cyclohexylamide group.
Properties
IUPAC Name |
3-bromo-N-cyclohexylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-7-4-8-14-11(10)12(16)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBQKFVMYWHIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyclohexylpicolinamide typically involves the bromination of picolinamide followed by the introduction of the cyclohexyl group. One common method is the bromination of picolinamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the cyclohexyl group is introduced through an amide coupling reaction. This can be achieved by reacting the brominated picolinamide with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-Bromo-N-cyclohexylpicolinamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-cyclohexylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions to prevent over-reduction.
Major Products Formed
Substitution Reactions: Products include various substituted picolinamides depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced compounds.
Scientific Research Applications
3-Bromo-N-cyclohexylpicolinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclohexylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexyl group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site or by inducing conformational changes in the enzyme structure. Additionally, it can modulate receptor activity by binding to specific receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Key Structurally Similar Compounds
The following compounds (Table 1) exhibit high similarity scores (0.79–0.93) to 3-Bromo-N-cyclohexylpicolinamide, as derived from structural databases :
Table 1: Comparison of Structural Analogs
| CAS No. | Compound Name | Similarity Score | Key Substituents | Inferred Properties/Applications |
|---|---|---|---|---|
| 1072448-08-8 | Methyl 3-amino-5-bromopicolinate | 0.93 | Methyl ester, amino, bromine | Intermediate for heterocyclic synthesis |
| 30766-11-1 | Not specified* | 0.87 | Likely bromopyridine derivative | Potential cross-coupling precursor |
| 1289168-19-9 | 3-Amino-5-bromopicolinaldehyde | 0.86 | Aldehyde, amino, bromine | Building block for Schiff base ligands |
| 137778-20-2 | 5-Bromo-6-methylpicolinic acid | 0.84 | Carboxylic acid, methyl, bromine | Chelating agent or metal coordination |
| 1462-86-8 | Not specified* | 0.87 | Likely bromopyridine derivative | Unspecified synthetic utility |
*Exact structures for some CAS entries are unspecified in the evidence but inferred from naming conventions.
Substituent-Driven Differences and Implications
Functional Group Variations: Methyl 3-amino-5-bromopicolinate (0.93 similarity): The methyl ester group enhances solubility in organic solvents compared to the cyclohexylamide in the target compound. The amino group may facilitate further functionalization (e.g., acylation) . 3-Amino-5-bromopicolinaldehyde (0.86 similarity): The aldehyde group enables condensation reactions, making it valuable for synthesizing imines or hydrazones.
Bromine Position and Reactivity :
- Bromine at the 3-position (as in the target compound) vs. 5-position (e.g., 5-Bromo-6-methylpicolinic acid) alters steric and electronic effects. 3-Bromo substitution on pyridine may favor nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions.
Cyclohexylamide vs. In contrast, carboxylic acid derivatives (e.g., 137778-20-2) are more polar, favoring aqueous solubility and ionic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
